N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)isobutyramide
CAS No.: 1017657-43-0
Cat. No.: VC7784527
Molecular Formula: C16H21NO3S
Molecular Weight: 307.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1017657-43-0 |
|---|---|
| Molecular Formula | C16H21NO3S |
| Molecular Weight | 307.41 |
| IUPAC Name | N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-2-methylpropanamide |
| Standard InChI | InChI=1S/C16H21NO3S/c1-4-13-5-7-14(8-6-13)17(16(18)12(2)3)15-9-10-21(19,20)11-15/h5-10,12,15H,4,11H2,1-3H3 |
| Standard InChI Key | CWLAWIWPZAMIIX-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(C)C |
Introduction
Chemical Overview
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)isobutyramide is a synthetic organic compound that likely belongs to the class of sulfonamides and amides. Its structure includes:
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Dioxido-dihydrothiophene moiety: A thiophene ring oxidized to include two oxygen atoms (sulfone group).
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4-Ethylphenyl substituent: A benzene ring substituted with an ethyl group at the para position.
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Isobutyramide group: An amide functional group attached to an isobutyl chain.
This combination of functional groups suggests that the compound may have unique chemical and biological properties, making it a potential candidate for research in medicinal chemistry or material science.
Functional Groups
The compound's functional groups are critical in determining its reactivity and potential applications:
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Sulfone group: Enhances polarity and may interact with biological targets such as enzymes or receptors.
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Amide bond: Provides stability and potential for hydrogen bonding in biological systems.
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Aromatic ring (4-ethylphenyl): Contributes to hydrophobic interactions and may influence binding affinity in biological systems.
Molecular Formula and Weight
The molecular formula can be deduced as , with a molecular weight of approximately 293 g/mol.
Medicinal Chemistry
Compounds with sulfone and amide groups are often explored for their pharmacological properties, including:
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Antimicrobial activity: Sulfones are known for their role in antibiotics like dapsone.
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Anti-inflammatory properties: The amide group may contribute to enzyme inhibition, particularly cyclooxygenase (COX).
Material Science
The combination of aromatic and polar functional groups could make this compound a candidate for:
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Polymer synthesis: As a monomer or cross-linking agent.
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Electronic materials: Due to the thiophene derivative's conductivity potential.
General Synthetic Route
The synthesis of this compound would likely involve:
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Thiophene oxidation: Introduction of the sulfone group into a thiophene ring using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Amide formation: Coupling of the isobutyramide moiety to the oxidized thiophene using reagents like carbodiimides (e.g., DCC).
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Substitution on the phenyl ring: Introduction of the ethyl group via Friedel-Crafts alkylation or other alkylation methods.
Challenges
Key challenges in synthesis might include:
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Maintaining regioselectivity during alkylation.
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Avoiding overoxidation of the thiophene ring.
Comparison with Related Compounds
| Compound Name | Key Difference |
|---|---|
| N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-benzamide | Methoxy instead of ethyl substitution |
| N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-benzamide | Isopropyl instead of ethyl substitution |
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